molecular formula C24H22N4O B11773780 N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B11773780
M. Wt: 382.5 g/mol
InChI Key: VGLOCQDKEQVJSD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Acylation Reaction: The triazole ring is then acylated with 3,5-dimethylphenyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Itraconazole: Used as an antifungal agent.

    Voriconazole: Known for its broad-spectrum antifungal properties.

Uniqueness

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide may have unique properties due to the specific substitution pattern on the phenyl and triazole rings, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

VGLOCQDKEQVJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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